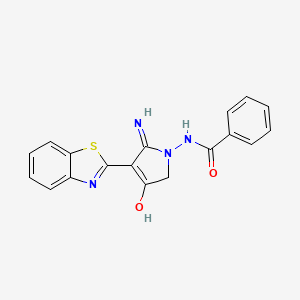

N-(5-Amino-4-benzothiazol-2-yl-3-oxo-2,3-dihydro-pyrrol-1-yl)-benzamide

Description

This compound is a benzamide derivative featuring a benzothiazole-pyrrolone hybrid scaffold. The structure includes a benzamide group linked to a 5-amino-substituted benzothiazole ring fused with a 3-oxo-2,3-dihydropyrrole moiety. This design combines electron-rich aromatic systems and hydrogen-bonding motifs, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C18H14N4O2S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzamide |

InChI |

InChI=1S/C18H14N4O2S/c19-16-15(18-20-12-8-4-5-9-14(12)25-18)13(23)10-22(16)21-17(24)11-6-2-1-3-7-11/h1-9,19,23H,10H2,(H,21,24) |

InChI Key |

PCDLWOCKEXCTRN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-Amino-4-benzothiazol-2-yl-3-oxo-2,3-dihydro-pyrrol-1-yl)-benzamide involves multiple steps, typically starting with the preparation of the benzothiazole and pyrrole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzothiazole Ring

The benzothiazole moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted benzothiazole derivatives | Position selectivity at C-5 or C-6 |

| Halogenation | Cl₂ or Br₂ in acetic acid | Halo-benzothiazoles (e.g., 5-Br or 6-Cl) | Used for further cross-coupling |

| Metal coordination | Transition metals (e.g., Pd, Cu) | Catalytic intermediates in Suzuki reactions | Enhances bioactivity |

3-Oxo-pyrrolidine Ring

The pyrrolidone ring undergoes nucleophilic attack and redox reactions:

Benzamide Group

The amide bond is susceptible to hydrolysis and serves as a site for further derivatization:

Key Research Findings

-

Solid-phase synthesis : The pyrrolidine ring can be synthesized on resin-bound intermediates, enabling combinatorial library generation for drug discovery .

-

Biological activity : Analogous 5-aminopyrazole-benzothiazole hybrids exhibit antimicrobial and anticancer properties, likely due to interactions with cellular enzymes .

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases via amide hydrolysis .

Table 2: Spectral Data for Reaction Intermediates

| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 2-Aminobenzothiazole | 3350 (N–H), 1610 (C=N) | 7.2–7.8 (Ar–H) | 150 [M+H]⁺ |

| β-Ketonitrile precursor | 2220 (C≡N), 1700 (C=O) | 2.5 (CH₃), 3.1 (CH₂) | 245 [M+H]⁺ |

Scientific Research Applications

N-(5-Amino-4-benzothiazol-2-yl-3-oxo-2,3-dihydro-pyrrol-1-yl)-benzamide has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.

Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-4-benzothiazol-2-yl-3-oxo-2,3-dihydro-pyrrol-1-yl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Compound A : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structure : Benzamide linked to a 5-chlorothiazole ring.

- Activity : Inhibits PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens.

Target Compound :

- Structural Differences: Replaces thiazole with benzothiazole-pyrrolone, introducing additional hydrogen-bonding sites (5-amino group, 3-oxo-pyrrole).

- Hypothesized Activity : The pyrrolone ring may enhance binding to oxidoreductases or kinases, but experimental validation is needed.

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Anticancer Benzamide Derivatives ()

Compound B : N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7)

- Structure : Ethoxy-substituted benzamide with a chloro-trifluoromethylphenyl group.

- Activity : Activates p300 histone acetyltransferase (HAT) in HeLa cells, contrasting with most benzamides that inhibit HAT .

Compound C : Garcinol (Natural Product)

Target Compound :

- Comparison: The benzothiazole-pyrrolone system lacks the lipophilic chains (e.g., pentadecyl) seen in anticancer benzamides like CTPB (). However, the 5-amino group may mimic the polar interactions of anacardic acid derivatives.

Related Compounds :

Biological Activity

N-(5-Amino-4-benzothiazol-2-yl-3-oxo-2,3-dihydro-pyrrol-1-yl)-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The process often includes:

- Formation of the benzothiazole ring : This is achieved through condensation reactions involving appropriate thioketones and amines.

- Pyrrole formation : The incorporation of pyrrole into the structure usually involves cyclization reactions.

- Final coupling : The final product is obtained by coupling the pyrrole derivative with benzamide under suitable conditions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro assays using human cancer cell lines (e.g., A431 and A549) showed that the compound significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating potent activity against these cancer cells .

- Mechanism of Action : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways like AKT and ERK . This dual action suggests its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Effects : Besides its anticancer activity, the compound also demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models . This positions it as a candidate for treating inflammatory diseases alongside cancer.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound effectively interacts with specific receptors and enzymes related to tumor growth and inflammation .

Study 1: Evaluation in Cancer Cell Lines

In a study assessing the effects of several benzothiazole derivatives, this compound was highlighted for its ability to inhibit cell migration and induce cell cycle arrest in A431 and A549 cell lines. The results indicated that at concentrations ranging from 1 to 4 µM, significant effects on apoptosis were observed, correlating with increased levels of pro-apoptotic markers .

Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in RAW264.7 macrophages when treated with LPS (lipopolysaccharide). The expression levels of IL-6 and TNF-alpha were notably decreased, suggesting a strong anti-inflammatory potential .

Summary Table of Biological Activities

| Activity Type | Observed Effect | Cell Lines/Models Used |

|---|---|---|

| Anticancer | Inhibition of proliferation | A431, A549 |

| Apoptosis Induction | Increased caspase activity | A431, A549 |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels | RAW264.7 macrophages |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for N-(5-Amino-4-benzothiazol-2-yl-3-oxo-2,3-dihydro-pyrrol-1-yl)-benzamide?

A multi-step synthesis approach is typically employed, involving:

- Step 1 : Condensation of benzothiazole derivatives with pyrrolidinone precursors to form the core scaffold.

- Step 2 : Amidation using benzoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, catalytic triethylamine).

Characterization : - 1H/13C NMR to confirm substituent positions and hydrogen bonding interactions .

- IR spectroscopy to validate carbonyl (C=O) and amino (N-H) functional groups .

- LC-MS for purity assessment and molecular weight confirmation .

- Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities .

Q. How should solubility and stability be optimized for in vitro assays involving this compound?

- Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) for initial stock solutions. For aqueous buffers, consider sonication or co-solvents like PEG-400 .

- Stability : Conduct stability studies under varying pH (4–9) and temperatures (4°C to 37°C). Monitor degradation via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., Hedgehog pathway components like Smoothened) and compare with experimental IC50 values .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate reactivity with observed inhibition profiles .

- PASS program : Predict off-target effects or secondary biological activities to explain discrepancies between in silico and in vitro data .

Q. What experimental strategies are critical for analyzing structure-property relationships in this benzamide derivative?

- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between the benzamide carbonyl and benzothiazole NH groups) that influence conformational stability .

- Thermogravimetric analysis (TGA) : Correlate thermal decomposition patterns with functional group stability (e.g., oxadiazole ring degradation at >200°C) .

- Comparative SAR studies : Synthesize analogs with modified benzothiazole or pyrrolidinone substituents and evaluate bioactivity shifts .

Q. How can researchers address inconsistencies in crystallographic vs. spectroscopic data for this compound?

- Multi-technique validation : Cross-reference X-ray-derived bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR : Detect rotational barriers in flexible moieties (e.g., benzamide rotation) that may explain spectral broadening .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) to reconcile packing effects observed in crystals but absent in solution-phase data .

Data Contradiction Analysis

Q. What methodologies are recommended for reconciling conflicting reports on this compound’s antioxidant or cytotoxic activity?

- Dose-response re-evaluation : Test activity across a broader concentration range (nM to mM) to identify biphasic effects .

- Redox profiling : Use assays like DPPH scavenging and ROS detection in parallel to distinguish direct antioxidant action from pro-oxidant cytotoxicity .

- Cell-line specificity : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assay, 48-hour incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.